

A Theoretical and Computational Guide to a-Methoxy-4-methylphenazine

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Compound of Interest

Compound Name: 1-Methoxy-4-methylphenazine

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This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of a-methoxy-4-methylphenazine. While specific experimental and computational data for this exact molecule are not readily available in published literature, this document outlines the expected properties and detailed methodologies for its analysis based on extensive research on analogous phenazine derivatives.^{[1][2][3][4]}

Introduction to Phenazines and a-Methoxy-4-methylphenazine

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological and electronic properties.^[4] The introduction of substituents, such as methoxy and methyl groups, can significantly modulate these properties, making them promising candidates for applications in medicinal chemistry and materials science. This guide focuses on a representative isomer, **1-methoxy-4-methylphenazine**, to explore the theoretical underpinnings of its structure and reactivity.

Theoretical Molecular Structure

The structure of **1-methoxy-4-methylphenazine** is based on the tricyclic phenazine core. The methoxy (-OCH₃) group at position 1 and the methyl (-CH₃) group at position 4 are expected to

influence the electronic distribution and steric profile of the molecule.

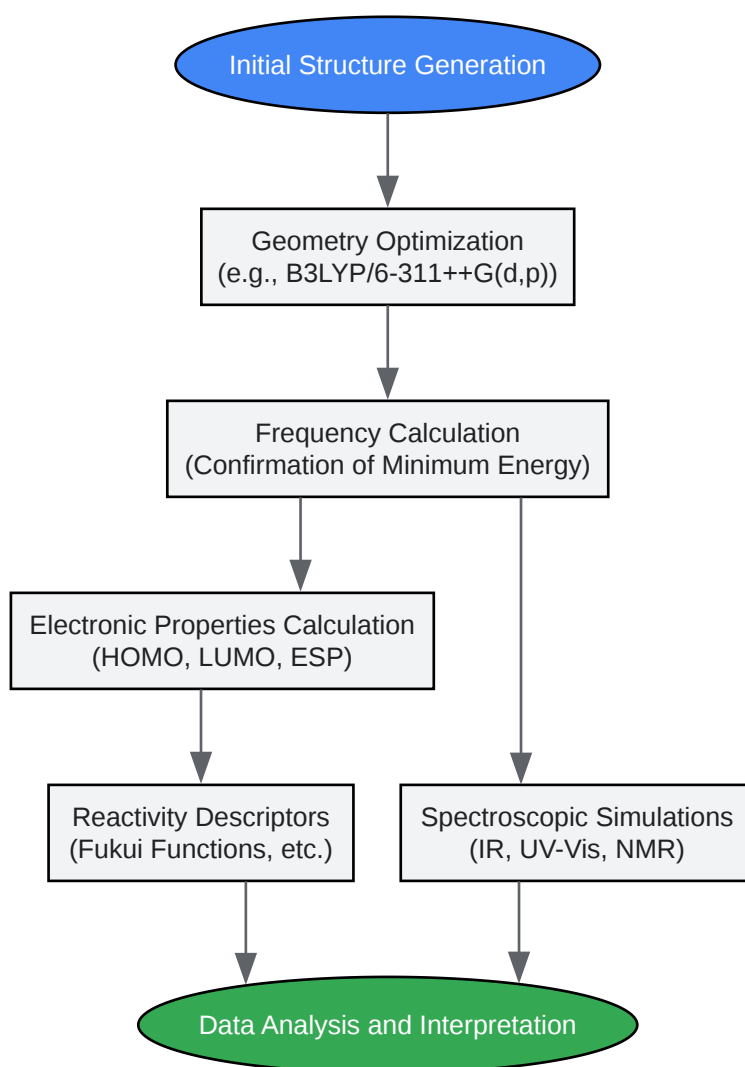
Caption: Molecular structure of **1-methoxy-4-methylphenazine**.

Computational Methodology

The theoretical investigation of a-methoxy-4-methylphenazine would primarily involve Density Functional Theory (DFT) calculations. These studies are crucial for understanding the molecule's electronic structure, spectroscopic properties, and reactivity.

Computational Workflow

A typical computational workflow for analyzing a-methoxy-4-methylphenazine is depicted below.



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Caption: A generalized workflow for the computational study of a-methoxy-4-methylphenazine.

Detailed Protocols

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

- Geometry Optimization: The initial structure of **1-methoxy-4-methylphenazine** would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the ground state geometry.
- Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
- Electronic Properties:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic reactivity and kinetic stability.
 - Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
- Spectroscopic Simulations:
 - Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR spectrum.
 - UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts.

Predicted Quantitative Data

Based on studies of similarly substituted phenazines, the following tables summarize the types of quantitative data that would be expected from a computational analysis of **1-methoxy-4-methylphenazine**.

Table 1: Predicted Geometrical Parameters

Parameter	Predicted Value Range
C-C bond lengths (aromatic)	1.38 - 1.42 Å
C-N bond lengths	1.33 - 1.37 Å
C-O bond length	1.35 - 1.39 Å
C-H bond lengths	1.08 - 1.10 Å
Dihedral angles (ring)	< 5° (indicating planarity)

Table 2: Predicted Electronic Properties

Property	Predicted Value Range	Significance
HOMO Energy	-5.5 to -6.5 eV	Electron-donating ability
LUMO Energy	-1.5 to -2.5 eV	Electron-accepting ability
HOMO-LUMO Gap	3.5 to 4.5 eV	Chemical reactivity and stability
Dipole Moment	1.5 to 2.5 Debye	Molecular polarity

Table 3: Predicted Spectroscopic Data

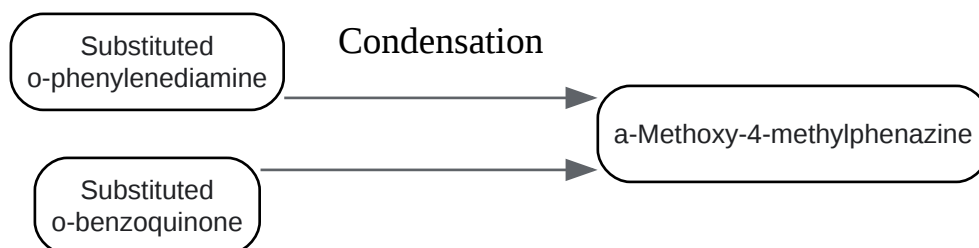
Spectrum	Key Predicted Peaks
IR	C-H stretching (aromatic): ~3050-3100 cm ⁻¹ C-H stretching (aliphatic): ~2850-2960 cm ⁻¹ C=N stretching: ~1620-1650 cm ⁻¹ C=C stretching (aromatic): ~1450-1600 cm ⁻¹ C-O stretching: ~1230-1270 cm ⁻¹
UV-Vis	λ_{max} : ~350-400 nm ($\pi \rightarrow \pi^*$ transitions)
¹ H NMR	Aromatic protons: δ 7.5 - 8.5 ppm Methoxy protons: δ 3.9 - 4.2 ppm Methyl protons: δ 2.4 - 2.7 ppm
¹³ C NMR	Aromatic carbons: δ 120 - 150 ppm Methoxy carbon: δ 55 - 60 ppm Methyl carbon: δ 15 - 20 ppm

Experimental Protocols for Synthesis and Characterization

While this guide focuses on theoretical aspects, a brief outline of the experimental procedures necessary to validate the computational findings is provided below.

Synthetic Pathway

A plausible synthetic route for **1-methoxy-4-methylphenazine** could involve the condensation of a substituted o-phenylenediamine with a substituted o-benzoquinone.



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Caption: A generalized synthetic pathway for 1-methoxy-4-methylphenazine.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and study electronic transitions, allowing for direct comparison with simulated spectra.
- X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles, for validation of the optimized geometry.

Conclusion

This technical guide provides a framework for the theoretical and computational investigation of a-methoxy-4-methylphenazine. By leveraging established DFT methods and drawing parallels with related phenazine derivatives, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The outlined protocols serve as a robust starting point for future in-silico and experimental studies, which are essential for unlocking the potential of this compound in various scientific and industrial applications.

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